Home > Products > Screening Compounds P64865 > CDK9 inhibitor HH1
CDK9 inhibitor HH1 -

CDK9 inhibitor HH1

Catalog Number: EVT-3886598
CAS Number:
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclin-dependent kinase 9 inhibitor HH1 is a small molecule compound that has garnered attention for its ability to inhibit the activity of cyclin-dependent kinase 9. This kinase plays a crucial role in the regulation of transcription, particularly in the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. The inhibition of cyclin-dependent kinase 9 by HH1 has implications in cancer treatment, particularly for tumors that exhibit dysregulation of transcriptional control mechanisms.

Source and Classification

HH1 was initially identified through structure-activity relationship studies aimed at developing novel inhibitors targeting cyclin-dependent kinases. It is classified as a selective inhibitor of cyclin-dependent kinase 9 and has been shown to reactivate epigenetically silenced genes in various cancer models, thus presenting potential therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of HH1 involves several steps that focus on modifying existing chemical frameworks to enhance potency and selectivity against cyclin-dependent kinase 9. The synthetic route typically begins with the preparation of key intermediates that undergo various chemical transformations, including coupling reactions and functional group modifications.

For example, one synthetic pathway may involve the use of specific reagents to introduce desired functional groups that enhance binding affinity to the ATP-binding site of cyclin-dependent kinase 9. The final product is purified through chromatographic techniques to ensure high purity levels suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of HH1 reveals a complex arrangement conducive to its function as a kinase inhibitor. The compound features a scaffold that allows for effective interaction with the ATP-binding site of cyclin-dependent kinase 9.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • 3D Structure: The spatial configuration allows for optimal fit within the active site, which is critical for its inhibitory action.

Crystallographic studies may provide further insights into the binding interactions between HH1 and cyclin-dependent kinase 9, elucidating how structural features correlate with biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

HH1 primarily acts through competitive inhibition, where it binds to the ATP-binding pocket of cyclin-dependent kinase 9, thereby preventing ATP from engaging with the enzyme. This inhibition leads to a decrease in phosphorylation events associated with RNA polymerase II, ultimately affecting gene transcription.

In vitro studies demonstrate that treatment with HH1 results in reduced phosphorylation levels at critical serine residues on the carboxyl-terminal domain of RNA polymerase II, confirming its role as an effective inhibitor .

Mechanism of Action

Process and Data

The mechanism by which HH1 exerts its effects involves several key steps:

  1. Binding: HH1 selectively binds to the ATP-binding site on cyclin-dependent kinase 9.
  2. Inhibition: This binding prevents ATP from phosphorylating target substrates, such as RNA polymerase II.
  3. Transcriptional Regulation: The inhibition leads to altered transcriptional profiles, particularly reactivation of silenced genes associated with tumor suppression.

Data from gene expression analyses show that HH1 treatment results in significant upregulation of previously silenced genes, indicating its potential utility in reversing epigenetic silencing in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HH1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • pKa Values: Understanding the ionization states can help predict its behavior in biological systems.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize these properties accurately .

Applications

Scientific Uses

HH1 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Treatment: Its ability to reactivate silenced tumor suppressor genes positions HH1 as a promising candidate for cancer therapies targeting transcriptional dysregulation.
  • Epigenetic Studies: Researchers utilize HH1 to explore mechanisms underlying gene silencing and reactivation, contributing valuable insights into epigenetic regulation.
  • Drug Development: As a model compound, HH1 serves as a basis for designing new inhibitors with improved selectivity and efficacy against cyclin-dependent kinases.
Introduction to CDK9 as a Therapeutic Target in Oncology

Role of CDK9 in Transcriptional Regulation and Oncogenesis

CDK9 (Cyclin-Dependent Kinase 9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its primary function is phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 (Ser2), thereby releasing paused RNA Pol II into productive transcriptional elongation [4] [7]. This activity is critical for the expression of short-lived oncoproteins and anti-apoptotic factors, including:

  • MYC: Master regulator of proliferative genes
  • MCL-1: Bcl-2 family anti-apoptotic protein
  • Cyclin D1: Cell cycle progression mediator
  • Survivin (BIRC5): Inhibitor of apoptosis protein

Table 1: Key Oncoproteins Regulated by CDK9

OncoproteinFunctionCancer Relevance
MCL-1Blocks mitochondrial apoptosisOverexpressed in hematologic malignancies
MYCTranscriptional amplifier of growth genesAmplified in solid tumors (e.g., breast, lung)
Cyclin D1G1/S phase cell cycle transitionDysregulated in lymphomas, carcinomas
BIRC5Suppresses caspase activationCorrelates with chemotherapy resistance

Cancer cells exhibit transcriptional addiction to CDK9 activity due to their dependence on rapid turnover of these pro-survival proteins. Inhibiting CDK9 disrupts this equilibrium, leading to:

  • Rapid degradation of MCL-1 (<30 minutes post-inhibition), triggering intrinsic apoptosis [5]
  • Attenuation of MYC-driven transcriptional amplification, reducing tumor growth signals [9]
  • Global reduction in nascent RNA synthesis measured by 4-thiouridine (4sU) labeling assays [4]

CDK9 exists in two isoforms (42kDa and 55kDa), both capable of forming complexes with cyclins (T1, T2a, T2b, K). The 55kDa isoform shows nuclear localization and enhanced stability in cancer cells, making it a preferential target [4] [7].

CDK9 Dysregulation in Cancer: Implications for Epigenetic Silencing and Tumor Progression

CDK9 overexpression correlates with advanced disease and poor prognosis across multiple malignancies:

  • Glioblastoma: 3.8-fold increase vs. normal brain tissue; associated with MYC amplification [7]
  • Cutaneous T-cell Lymphoma (CTCL): Single-cell RNA-seq identifies CDK9high malignant T-cell clusters co-expressing proliferation markers (MKI67, TOP2A) [10]
  • Solid tumors: Overexpressed in pancreatic, ovarian, and colorectal cancers [5] [9]

Mechanistically, CDK9 intersects with epigenetic silencing through:

  • Chromatin remodeling: CDK9 phosphorylates SWI/SNF components (e.g., SMARCA4/BRG1), facilitating access to transcriptionally repressed loci [3] [6]
  • Viral mimicry induction: CDK9 inhibitors reverse epigenetic silencing of endogenous retroviruses (ERVs), generating double-stranded RNA (dsRNA) that activates MDA5/MAVS innate immune pathways [6] [8]
  • RARα degradation: In CTCL, CDK9 recruits E3 ligase HUWE1 to degrade retinoic acid receptor α (RARα), blunting differentiation signals. CDK9 inhibition stabilizes RARα and synergizes with all-trans retinoic acid (ATRA) [10]

Table 2: Epigenetic Effects of CDK9 Inhibition in Cancer Models

Cancer TypeReactivated PathwayFunctional OutcomeReference
Colon cancerERV dsRNA sensingViral mimicry response; immunogenic cell death [6]
CTCLRARα stabilizationSynergy with ATRA; differentiation of malignant T-cells [10]
GlioblastomaBRG1-dependent chromatin remodelingReactivation of tumor suppressor genes (e.g., CDKN1A) [3] [7]

Transcriptomic profiling reveals that CDK9 inhibition (e.g., by HH1 or toyocamycin) upregulates tumor suppressor genes (e.g., CDKN1A, GADD45A) and downregulates DNA repair pathways (e.g., BRCA1/2), creating synthetic lethality with PARP inhibitors [5] [6]. In MYC-amplified tumors, CDK9 blockade reduces enhancer recruitment of RNA Pol II at >75% of super-enhancer-associated oncogenes [9].

Properties

Product Name

CDK9 inhibitor HH1

IUPAC Name

[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-phenylmethanone

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

InChI

InChI=1S/C13H15N3OS/c1-8(2)15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

WHJIFFVMTRXENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.